Cas no 1807069-57-3 (Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate)

Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate is a versatile benzoate ester derivative with a chloromethyl and cyano functional group, making it a valuable intermediate in organic synthesis. Its structure allows for further functionalization, particularly in pharmaceutical and agrochemical applications. The presence of the electron-withdrawing cyano group enhances reactivity in nucleophilic substitution reactions, while the methoxy substituent contributes to stability. This compound is commonly utilized in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its well-defined reactivity profile and high purity make it suitable for precision chemical transformations. Proper handling is advised due to the reactive chloromethyl group.
Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate structure
1807069-57-3 structure
Product name:Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate
CAS No:1807069-57-3
MF:C12H12ClNO3
MW:253.681582450867
CID:4947406

Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate
    • Inchi: 1S/C12H12ClNO3/c1-3-17-12(15)8-4-5-11(16-2)10(7-14)9(8)6-13/h4-5H,3,6H2,1-2H3
    • InChI Key: WUZKPSGMWPTQPC-UHFFFAOYSA-N
    • SMILES: ClCC1C(C#N)=C(C=CC=1C(=O)OCC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 312
  • Topological Polar Surface Area: 59.3
  • XLogP3: 2.2

Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015018164-1g
Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate
1807069-57-3 97%
1g
1,534.70 USD 2021-06-18

Additional information on Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate

Comprehensive Overview of Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate (CAS No. 1807069-57-3)

Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate (CAS No. 1807069-57-3) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This ester derivative, characterized by its chloromethyl, cyano, and methoxy functional groups, is a versatile intermediate in synthetic chemistry. Its molecular structure, C12H12ClNO3, offers unique reactivity, making it valuable for constructing complex molecules. Researchers frequently explore its potential in drug discovery, particularly for targeting enzyme inhibition or modulating biological pathways.

The compound's 2-chloromethyl-3-cyano-4-methoxybenzoate backbone is a hotspot for structural modifications, enabling the development of novel analogs. Recent trends in green chemistry have spurred interest in optimizing its synthesis to reduce waste and improve yield. Questions like "How to synthesize Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate sustainably?" or "What are the applications of cyano-substituted benzoates?" reflect growing user inquiries. These align with broader industry demands for eco-friendly and cost-effective intermediates.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying the purity and identity of CAS 1807069-57-3. Its stability under various conditions is another area of study, with researchers examining storage recommendations to prevent degradation. The compound's solubility in organic solvents like DMSO or ethanol is often discussed, as it impacts formulation strategies in lab-scale and industrial settings.

In the context of AI-driven drug design, Ethyl 2-chloromethyl-3-cyano-4-methoxybenzoate has gained attention as a building block for machine-learning-based molecular libraries. Searches for "benzoate derivatives in computational chemistry" or "CAS 1807069-57-3 suppliers" highlight its relevance in both academic and commercial spheres. Suppliers typically provide technical data sheets detailing its physical properties (e.g., melting point, molecular weight) to facilitate informed usage.

Future directions for this compound may involve exploring its role in catalysis or material science, where functionalized benzoates contribute to advanced polymers or coatings. As regulatory frameworks evolve, compliance with REACH and other standards ensures its safe handling. The compound's niche yet expanding applications underscore its importance in modern synthetic chemistry, bridging gaps between innovation and practicality.

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